molecular formula C5H12N2O B1316675 N-methyl-2-(methylamino)propanamide CAS No. 63095-84-1

N-methyl-2-(methylamino)propanamide

Cat. No.: B1316675
CAS No.: 63095-84-1
M. Wt: 116.16 g/mol
InChI Key: GFQCCPONSFHKMZ-UHFFFAOYSA-N
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Description

N-methyl-2-(methylamino)propanamide is an organic compound with the molecular formula C5H12N2O It is a derivative of propanamide, where the amide nitrogen is substituted with a methyl group and an additional methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-2-(methylamino)propanamide can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanamide with methylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure systems and advanced catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(methylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in substitution reactions, where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols or amines.

Scientific Research Applications

N-methyl-2-(methylamino)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which N-methyl-2-(methylamino)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-methyl-2-(methylamino)propanamide can be compared to other similar compounds, such as:

    N-methylpropanamide: Lacks the additional methylamino group, resulting in different chemical properties and reactivity.

    2-methylpropanamide: Does not have the N-methyl substitution, leading to variations in its biological activity and applications.

    N,N-dimethylpropanamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-methyl-2-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(6-2)5(8)7-3/h4,6H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQCCPONSFHKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566009
Record name N,N~2~-Dimethylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63095-84-1
Record name N,N~2~-Dimethylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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